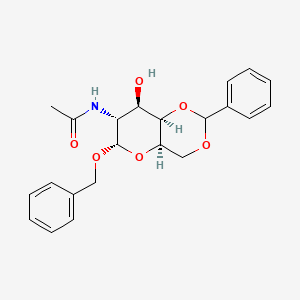

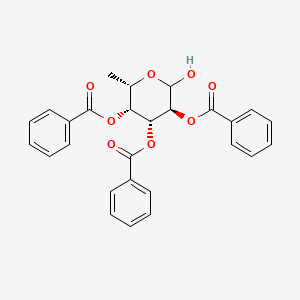

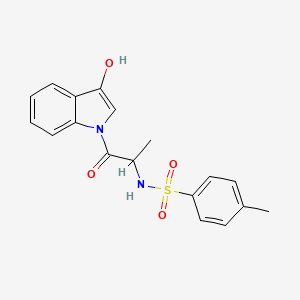

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside is a carbohydrate building block used for the synthesis of N-acetyl muramic acid and similar compounds . It is also used in the preparation of derivatives of 2,3-diamino-2,3-dideoxy-glucopyranoside . This compound plays a pivotal role within the biomedical sector, exhibiting remarkable efficacy in the treatment of diverse ailments . Its indispensability lies in fostering drug innovation against bacterial and viral pathogenesis .

Synthesis Analysis

The synthesis of this compound involves the condensation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside with 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide in 1:1 nitromethane-benzene, in the presence of powdered mercuric cyanide .Molecular Structure Analysis

The molecular formula of this compound is C22H25NO6 . It has a molecular weight of 399.44 . The structure of this compound includes five of six defined stereocentres .Chemical Reactions Analysis

The condensation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside with 2,3,4-tri-O-acetyl-alpha-D-fucopyranosyl bromide in 1:1 nitromethane-benzene, in the presence of powdered mercuric cyanide, results in benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-(2,3,4-tri-O-acetyl-beta-D-fucopyranosyl)-alpha-D-galactopyranoside .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 650.6±55.0 °C at 760 mmHg, and a flash point of 347.2±31.5 °C . It has 7 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds . The compound has a polar surface area of 86 Å2 and a molar volume of 305.7±5.0 cm3 .Applications De Recherche Scientifique

Synthesis of Complex Oligosaccharides

The compound has been instrumental in the synthesis of complex oligosaccharides, including those that are part of blood group antigens and mucin-type structures. For example, Milat and Sinaÿ (1981) utilized it in the synthesis of a tetrasaccharide that represents an antigenic determinant of human blood-group B (type 2). This process involves multiple steps, including treatment with benzaldehyde and zinc chloride, followed by regioselective benzoylation and condensation with other sugar derivatives, demonstrating its utility in assembling intricate carbohydrate structures (Milat & Sinaÿ, 1981).

Mucin Fragments Synthesis

Significant research has focused on synthesizing mucin fragments to study their biological roles and potential therapeutic applications. Thomas, Abbas, and Matta (1988) highlighted its use in creating synthetic mucin fragments. Their work involved glycosylation steps and protective group strategies to assemble these complex molecules, illustrating the versatility of Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-a-D-galactopyranoside in synthesizing biologically relevant glycoconjugates (Thomas, Abbas, & Matta, 1988).

Oligosaccharide Synthesis for Biological Studies

The synthesis of specific oligosaccharide structures using this compound aids in studying various biological phenomena, such as bacterial infection mechanisms and immune responses. Petitou and Sinaÿ (1975) described its use in creating a disaccharide involved in bacterial outer membranes, potentially offering insights into bacterial resistance and host-pathogen interactions (Petitou & Sinaÿ, 1975).

Contribution to Carbohydrate Chemistry

The compound's application extends to fundamental research in carbohydrate chemistry, enabling the synthesis of various glycosidic linkages and studying their properties. This research facilitates the understanding of carbohydrate structure-function relationships, essential for developing novel therapeutics and biomaterials. The work by Nashed, El-Sokkary, and Rateb (1984) on preparing partially benzylated derivatives of allyl 2-acetamido-2-deoxy-α-d-galactopyranoside showcases the role of this compound in the efficient synthesis of intermediates for oligosaccharide assembly (Nashed, El-Sokkary, & Rateb, 1984).

Mécanisme D'action

Target of Action

The primary targets of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-a-D-galactopyranoside are glycosylation enzymes in various cell lines . It has been used to inhibit 2,3 (O)-sialyltransferase and disrupt glycoprotein targeting in HT-29 cells .

Mode of Action

This compound acts as an inhibitor of O-linked glycosylation . Glycosylation is a critical function in cells that involves the attachment of sugar molecules to proteins. By inhibiting this process, the compound can disrupt the normal functioning of cells.

Biochemical Pathways

The compound affects the glycosylation pathways within cells . Glycosylation is a vital biochemical process that modifies proteins and lipids, enabling them to perform various functions within the cell. By inhibiting this process, the compound can alter the structure and function of these molecules, leading to various downstream effects.

Pharmacokinetics

Its molecular weight (39944 Da) and structure suggest that it may have reasonable bioavailability .

Result of Action

The inhibition of glycosylation by this compound can disrupt the normal functioning of cells. For instance, it has been shown to suppress mucin biosynthesis and inhibit MUC1 expression in the breast cancer cell line MDF-7 . In another study, it was found to have anti-inflammatory properties .

Orientations Futures

The compound exhibits remarkable efficacy in the treatment of diverse ailments . Its indispensability lies in fostering drug innovation against bacterial and viral pathogenesis . Therefore, it could potentially be used in future research and development of new drugs for bacterial and viral infections.

Propriétés

IUPAC Name |

N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20+,21?,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGXFAKJUWEFEC-JPMMBXSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside in carbohydrate chemistry?

A: Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside serves as a crucial building block in synthesizing more complex oligosaccharides. Its structure, featuring a protected galactose unit, allows for selective modifications at the 3-OH position. This selectivity makes it a valuable starting material for creating various glycosidic linkages found in biologically relevant molecules like the Forssman antigen [] and mucin fragments [].

Q2: How is Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside typically utilized in oligosaccharide synthesis?

A: The compound acts as a glycosyl acceptor during oligosaccharide synthesis. Researchers utilize various glycosylation reactions, often employing catalysts like mercuric cyanide [, ] or Lewis acids [], to attach different sugar moieties to the reactive 3-OH group of the molecule. This process enables the step-by-step construction of desired oligosaccharide sequences.

Q3: How do researchers confirm the structure of synthesized oligosaccharides derived from Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside?

A: ¹³C-NMR spectroscopy serves as a primary tool for structural confirmation [, ]. By analyzing the ¹³C-NMR spectra, researchers can identify the specific types of glycosidic linkages formed and confirm the sequence of sugar units within the synthesized oligosaccharides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

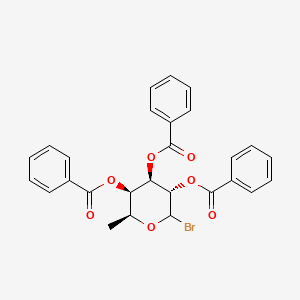

![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)

![(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester](/img/structure/B1140271.png)

![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)